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Compound of Interest

Compound Name: PF-543

Cat. No.: B560129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-543, a potent

and highly specific inhibitor of Sphingosine Kinase 1 (SPHK1), with other relevant kinase

inhibitors. The information presented is supported by experimental data to aid in the objective

evaluation of PF-543 for research and drug development purposes.

Executive Summary
PF-543 is a small molecule inhibitor that demonstrates exceptional potency and selectivity for

SPHK1, an enzyme pivotal in the synthesis of the signaling lipid sphingosine-1-phosphate

(S1P).[1] With an IC50 in the low nanomolar range for SPHK1 and over 100-fold selectivity

against its closely related isoform SPHK2, PF-543 stands out as a highly specific research tool

and potential therapeutic agent.[1][2][3] Furthermore, broad kinase screening has revealed

minimal to no off-target activity against a large panel of other protein and lipid kinases,

underscoring its precise inhibitory action. This guide compares the selectivity of PF-543 with

that of the SPHK2-selective inhibitor ABC294640 (Opaganib) and the dual SPHK1/SPHK2

inhibitor SKI-II.

Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of PF-543 and selected alternative

compounds against Sphingosine Kinase 1 and 2.
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Compound
Target
Kinase(s)

IC50 / Ki
(SPHK1)

IC50 / Ki
(SPHK2)

Selectivity
(SPHK2 vs
SPHK1)

Notes

PF-543 SPHK1
~2-3.6 nM

(IC50)[1][4]

>356 nM

(IC50)
>100-fold

Initial studies

showed no

significant

inhibition of

85 other

protein and

lipid kinases

at 10 µM.

ABC294640

(Opaganib)
SPHK2

>100 µM

(IC50)[5]

~60 µM

(IC50), 9.8

µM (Ki)[6][7]

SPHK2

selective

Also reported

to inhibit

dihydroceram

ide

desaturase

(DES1).[5]

SKI-II
SPHK1/SPH

K2

~35 µM

(IC50)[8]

~20 µM

(IC50)[8]

~0.6-fold

(Slightly

SPHK2

selective)

A non-ATP

competitive

inhibitor of

both SPHK1

and SPHK2.

[9]

Experimental Protocols
Biochemical Kinase Inhibition Assay (Caliper Mobility-Shift Assay)

The determination of the half-maximal inhibitory concentration (IC50) of PF-543 against SPHK1

is frequently performed using a microfluidic-based mobility-shift assay. This method offers high-

throughput and quantitative analysis of enzyme activity.

Principle: The assay measures the conversion of a fluorescently labeled substrate (e.g., FITC-

sphingosine) to its phosphorylated product by the kinase. In an electric field, the
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phosphorylated product has a different electrophoretic mobility than the substrate. This mobility

shift is detected and quantified.

Detailed Methodology:

Reaction Mixture Preparation: A reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM

MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT is

prepared.

Enzyme and Substrate: Recombinant human SPHK1 enzyme is used. The fluorescently

labeled substrate, FITC-sphingosine, and the co-substrate, ATP, are added to the reaction

mixture.

Inhibitor Addition: Serial dilutions of PF-543 (or other test compounds) are added to the

reaction wells. A DMSO control (vehicle) is included.

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the

enzyme to the substrate/inhibitor mixture. The reaction is allowed to proceed for a defined

period, typically 60 minutes, at room temperature.

Reaction Quenching: The reaction is stopped by the addition of a quench buffer containing

EDTA.

Data Acquisition: The quenched reaction samples are analyzed on a microfluidic chip-based

instrument (e.g., Caliper LabChip). The instrument's software separates the fluorescent

substrate and product based on their mobility and quantifies the respective peak areas.

Data Analysis: The percentage of substrate conversion is calculated for each inhibitor

concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of

the enzyme activity, is determined by fitting the data to a four-parameter logistic dose-

response curve.

Mandatory Visualizations
Signaling Pathway of SPHK1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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